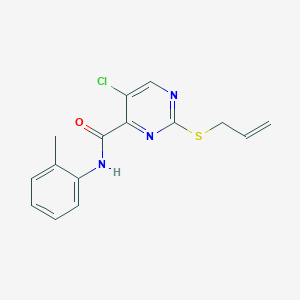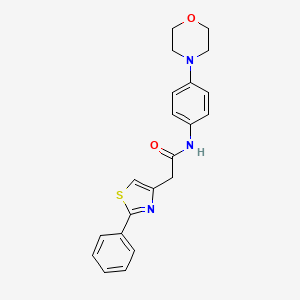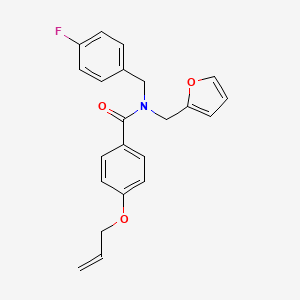![molecular formula C17H11F2N3O5 B11376597 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11376597.png)
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a chiral compound, meaning that it has the same atoms but different spatial arrangements, resulting in distinct chemical properties.
- The compound is a white crystalline solid or powder.
- Solubility: It is soluble in organic solvents such as chloroform, carbon disulfide, methanol, and chlorinated hydrocarbons[1][1].
- Insoluble in water: Due to its hydrophobic nature, it does not readily dissolve in water.
- Reactivity: As a diol, it exhibits nucleophilic reactivity and can participate in esterification, acylation, and other reactions. The phenyl and oxazole rings also contribute to its reactivity.
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide: is an organic compound with the following chemical structure: !Compound Structure)
Preparation Methods
- The synthetic route involves the fluorination of the phenyl ring followed by oxazole formation. Here are the steps:
Fluorination: Start with 2,4-difluorophenylacetic acid or its derivative. Introduce the oxazole ring by reacting with an appropriate amine (e.g., 1H-1,2,4-triazol-1-ylamine).
Oxazole Formation: Cyclize the intermediate to form the oxazole ring.
Nitro Group Introduction: Nitrate the phenyl ring using nitric acid.
Acetylation: Finally, acetylate the amine group to obtain the target compound.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Common reagents include acetic anhydride, reducing agents (e.g., SnCl2), and nucleophiles.
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide: can undergo various reactions:
Scientific Research Applications
Medicine: Investigated as an antifungal agent due to its structural similarity to efinaconazole, a clinically used antifungal drug.
Chemistry: Used as an intermediate in the synthesis of other compounds.
Industry: May find use in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For antifungal activity, it likely targets fungal enzymes or cell membranes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include:
Efinaconazole: A clinically approved antifungal drug.
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Another related compound
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide: is unique due to its combination of oxazole and nitrophenyl moieties.
Remember that this compound’s potential lies in its diverse applications and unique structure
Properties
Molecular Formula |
C17H11F2N3O5 |
|---|---|
Molecular Weight |
375.28 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H11F2N3O5/c18-11-6-5-10(7-12(11)19)13-8-17(27-21-13)20-16(23)9-26-15-4-2-1-3-14(15)22(24)25/h1-8H,9H2,(H,20,23) |
InChI Key |
WYNZUBUGQUYSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11376527.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11376529.png)



![Ethyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11376549.png)
![6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11376555.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B11376557.png)
![Phenyl{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376568.png)
![5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11376573.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376579.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11376586.png)

